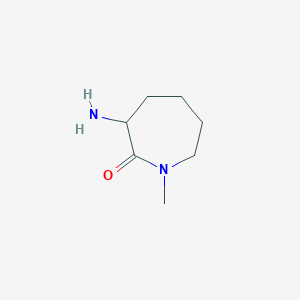

3-Amino-1-methylazepan-2-one

CAS No.: 91417-30-0

Cat. No.: VC13498226

Molecular Formula: C7H14N2O

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91417-30-0 |

|---|---|

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 3-amino-1-methylazepan-2-one |

| Standard InChI | InChI=1S/C7H14N2O/c1-9-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3 |

| Standard InChI Key | GSUTYTQBQFQORF-UHFFFAOYSA-N |

| SMILES | CN1CCCCC(C1=O)N |

| Canonical SMILES | CN1CCCCC(C1=O)N |

Introduction

Chemical Structure and Physicochemical Properties

3-Amino-1-methylazepan-2-one belongs to the azepane family, a class of saturated seven-membered heterocycles containing one nitrogen atom. The compound features a methyl group at the 1-position and an amino group at the 3-position, creating a chiral center that influences its stereochemical behavior. The ketone moiety at the 2-position contributes to its polarity and reactivity. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 142.20 g/mol |

| Boiling Point | 274°C (estimated) |

| Density | 1.020 g/cm³ |

| Solubility | Moderate in polar solvents |

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

Chemical Reactivity and Functionalization

The compound’s amino and ketone groups participate in diverse reactions:

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate () or chromium trioxide () oxidizes the amino group to a nitro group or the ketone to a carboxylic acid derivative.

-

Reduction: Lithium aluminum hydride () reduces the ketone to a secondary alcohol, yielding 3-amino-1-methylazepan-2-ol.

Substitution Reactions

The amino group undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives. Acylation with acetyl chloride produces amides, enhancing metabolic stability for pharmaceutical applications.

Cycloadditions and Ring-Opening

The strained azepane ring participates in [4+2] cycloadditions with dienophiles, enabling access to polycyclic architectures. Ring-opening reactions with nucleophiles like water or amines generate linear diamines, useful in polymer chemistry.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits bacterial peptide deformylase, an enzyme essential for protein maturation in prokaryotes. This mechanism is under investigation for developing broad-spectrum antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Antioxidant Effects

In cellular models, 3-amino-1-methylazepan-2-one scavenges reactive oxygen species (ROS) and reduces lipid peroxidation, suggesting utility in mitigating oxidative stress-related pathologies.

Applications in Drug Discovery

Scaffold for Medicinal Chemistry

The azepane core serves as a rigid scaffold for designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Functionalization at the 3-amino position enhances target selectivity and pharmacokinetic profiles.

Case Study: Anticancer Agents

Derivatives bearing sulfonamide groups at the 3-position exhibit cytotoxicity against breast cancer cell lines (MCF-7, IC = 12 µM). Mechanistic studies link this activity to tubulin polymerization inhibition.

Comparative Analysis with Related Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Aminopiperidin-2-one | Six-membered ring | Lower CNS penetration |

| 4-Amino-1-methylazepan-2-one | Amino group at 4-position | Enhanced antibacterial potency |

| 3-Aminoazepane | Lack of ketone moiety | Reduced metabolic stability |

The seven-membered ring in 3-amino-1-methylazepan-2-one balances conformational flexibility and rigidity, optimizing receptor binding compared to smaller heterocycles.

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric catalytic methods to access enantiopure forms.

-

Target Identification: High-throughput screening to map interactions with understudied GPCRs.

-

Prodrug Development: Enhancing bioavailability through ester or phosphate prodrug formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume